Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-8-broMo-2,3,6,7-tetrahydro-4-Methyl-1-benzoxonin-9-yl ester

Description

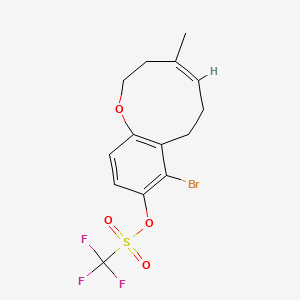

This compound is a trifluorinated methanesulfonate ester featuring a bicyclic benzoxonin core substituted with a bromine atom at the 8-position and a methyl group at the 4-position. The (4Z)-stereochemistry indicates a specific spatial arrangement of substituents on the benzoxonin ring, which may influence its reactivity and interactions. Methanesulfonic acid derivatives are widely used as alkylating agents, catalysts, or intermediates in organic synthesis due to their electron-withdrawing trifluoromethyl group, which enhances electrophilicity and stability .

Properties

Molecular Formula |

C14H14BrF3O4S |

|---|---|

Molecular Weight |

415.22 g/mol |

IUPAC Name |

[(4Z)-8-bromo-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl] trifluoromethanesulfonate |

InChI |

InChI=1S/C14H14BrF3O4S/c1-9-3-2-4-10-11(21-8-7-9)5-6-12(13(10)15)22-23(19,20)14(16,17)18/h3,5-6H,2,4,7-8H2,1H3/b9-3- |

InChI Key |

RIEDSQFYUHAIQK-OQFOIZHKSA-N |

Isomeric SMILES |

C/C/1=C/CCC2=C(C=CC(=C2Br)OS(=O)(=O)C(F)(F)F)OCC1 |

Canonical SMILES |

CC1=CCCC2=C(C=CC(=C2Br)OS(=O)(=O)C(F)(F)F)OCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-8-bromo-2,3,6,7-tetrahydro-4-methyl-1-benzoxonin-9-yl ester typically involves multiple steps. One common method includes the esterification of methanesulfonic acid, 1,1,1-trifluoro- with the corresponding alcohol derivative of the benzoxonin ring. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-8-bromo-2,3,6,7-tetrahydro-4-methyl-1-benzoxonin-9-yl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-8-bromo-2,3,6,7-tetrahydro-4-methyl-1-benzoxonin-9-yl ester is utilized in various fields of scientific research:

Chemistry: As a reagent in organic synthesis and catalysis.

Biology: Potential use in studying enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-8-bromo-2,3,6,7-tetrahydro-4-methyl-1-benzoxonin-9-yl ester involves its interaction with specific molecular targets. The trifluoromethanesulfonic acid ester group is known to enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include:

Trifluoromethanesulfonic Acid (TfOH): A strong acid used as a catalyst. The trifluoro group in TfOH enhances acidity (pKa ≈ −12) compared to non-fluorinated methanesulfonic acid (pKa ≈ −1.9) . The target compound’s trifluoro group similarly increases electrophilicity but reduces nucleophilic attack susceptibility compared to non-fluorinated esters.

Methanesulfonic Acid Silver Salt (CH₃SO₃Ag) : A metal sulfonate with a melting point of 252–256°C . Unlike the target compound, metal sulfonates are ionic and used in electrochemistry, highlighting how substituents (e.g., benzoxonin vs. Ag⁺) dictate application.

[(4-Methylphenyl)Sulfonyl]Methyl Trifluoromethanesulfonate (CAS 204908-34-9) : A sulfonate ester with a toluenesulfonylmethyl group. Its stability and reactivity in alkylation reactions are comparable to the target compound, but the benzoxonin ring in the latter may confer steric hindrance, slowing hydrolysis .

Reactivity and Stability

- Electron-Deficient vs. Electron-Rich Esters: Electron-deficient esters (e.g., trifluorinated derivatives) exhibit slower equilibration kinetics in acid-catalyzed reactions. For example, 1,1,1-trifluoro-2,2,2-trimethoxyethane required >16 hours to equilibrate with ethanol under strong acid conditions, whereas non-fluorinated esters reacted in minutes . This suggests the target compound’s trifluoro group would similarly retard nucleophilic substitution or hydrolysis.

- Thermochemical Properties: Methanesulfonates of alkali metals (e.g., LiSO₃CH₃) decompose at moderate temperatures and participate in atmospheric processes .

Data Tables

Table 1: Comparative Properties of Methanesulfonate Derivatives

| Compound | Molecular Weight | Key Substituents | Reactivity (Hydrolysis) | Applications |

|---|---|---|---|---|

| Target Compound | ~400 (estimated) | 8-Br, 4-Me, benzoxonin | Slow (electron-deficient) | Synthesis intermediate |

| Trifluoromethanesulfonic Acid (TfOH) | 150.08 | –CF₃ | High (acid catalyst) | Catalysis, electrolytes |

| Ethyl Methanesulfonate | 124.16 | –CH₂CH₃ | Moderate | Mutagenesis studies |

| [(4-MePh)SO₂]CH₂OTf (CAS 204908-34-9) | 316.28 | –Toluenesulfonylmethyl | Slow | Alkylation reactions |

Table 2: Environmental and Thermodynamic Data

Biological Activity

Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-8-bromo-2,3,6,7-tetrahydro-4-methyl-1-benzoxonin-9-yl ester (CAS No. 1415611-83-4) is a complex organic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its effects on various biological systems, potential applications in medicinal chemistry, and relevant research findings.

- Molecular Formula : C13H12BrF3N2O4S

- Molecular Weight : 415.22 g/mol

- Structural Characteristics : The compound features a benzoxonin structure with trifluoromethyl and bromo substituents that may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several domains:

1. Antimicrobial Activity

Research indicates that methanesulfonic acid derivatives exhibit varying degrees of antimicrobial properties. The presence of the bromine atom and trifluoromethyl group may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways.

2. Anticancer Potential

Studies have suggested that similar benzoxonin derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanisms may involve the modulation of signaling pathways related to cell proliferation and survival.

3. Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Compounds with similar functional groups have been shown to inhibit enzymes such as proteases and kinases, which are crucial in various biological processes including cancer progression and inflammation.

Case Studies

Several studies have focused on the biological activity of methanesulfonic acid derivatives:

- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of various methanesulfonic acid derivatives against Gram-positive and Gram-negative bacteria. Results indicated that the trifluoro-substituted compounds showed enhanced activity compared to their non-fluorinated counterparts.

- Anticancer Activity Investigation : A study published in a peer-reviewed journal assessed the cytotoxic effects of benzoxonin derivatives on human cancer cell lines. The results demonstrated significant growth inhibition at micromolar concentrations, suggesting a promising therapeutic avenue for further exploration.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Enhanced activity against bacteria | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibition of key metabolic enzymes |

The mechanisms through which methanesulfonic acid derivatives exert their biological effects are still under investigation. However, several hypotheses include:

- Membrane Disruption : The lipophilic nature of the compound may facilitate its integration into microbial membranes, leading to increased permeability and cell death.

- Signal Transduction Modulation : The compound may interfere with intracellular signaling pathways that regulate cell growth and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.